molecular formula C12H8N4O2 B3149617 4-[1,2,3]Triazolo[4,5-b]pyridin-3-yl-benzoic acid CAS No. 67482-10-4

4-[1,2,3]Triazolo[4,5-b]pyridin-3-yl-benzoic acid

Cat. No.: B3149617
CAS No.: 67482-10-4
M. Wt: 240.22 g/mol
InChI Key: HBWLQSXSXWGNEU-UHFFFAOYSA-N
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Description

4-[1,2,3]Triazolo[4,5-b]pyridin-3-yl-benzoic acid is a heterocyclic compound with a fused triazole and pyridine ring system. It contains two carbon atoms and three nitrogen atoms in its structure. This class of compounds has garnered interest due to its versatile biological activities, including antibacterial, antifungal, anticancer, antioxidant, antiviral, anti-inflammatory, analgesic, antiepileptic, antihypertensive, antidepressant, antidiabetic, antianxiety, and antitubercular properties .


Synthesis Analysis

The synthesis of this compound involves several steps. One common method is the cyanoacetylation reaction of 5-amino-1,2,3-triazoles and 4-amino-pyrazole, followed by subsequent cyclization of the formed cyanoacetamides. Reactions with active methylene compounds can also yield the desired triazolo[4,5-b]pyridine derivatives .


Molecular Structure Analysis

The molecular formula of this compound is C10H6N4O2. Its structure consists of a triazole ring fused to a pyridine ring. The nitrogen atoms in the triazole moiety can participate in hydrogen bonding and receptor interactions, contributing to its biological activity .


Chemical Reactions Analysis

The compound can undergo various chemical reactions, including acylation, cyclization, and interactions with active methylene compounds. These reactions lead to the formation of triazolo[4,5-b]pyridine derivatives with diverse substituents. The specific mechanisms for these reactions depend on the reaction conditions and reagents used .

Scientific Research Applications

Medicinal Chemistry and Drug Development

Triazoles are pivotal in developing new drugs due to their diverse biological activities. They have been explored for their anti-inflammatory, antimicrobial, antimycobacterial, antitumoral, and antiviral properties. Notably, triazole derivatives have been involved in clinical studies and have entered the pharmaceutical market as active components in various medications. The continuous interest in triazoles stems from their structural versatility, which allows for the synthesis of compounds with specific therapeutic targets (Ferreira et al., 2013).

Antibacterial Activity

The search for novel antibacterial agents is crucial due to the rise of antibiotic-resistant bacteria. Triazole compounds, including 1,2,3-triazole and 1,2,4-triazole hybrids, have shown promising broad-spectrum antibacterial activity. These hybrids have been used to treat bacterial infections, demonstrating potential against drug-resistant strains. The antibacterial mechanisms of these compounds include inhibition of DNA gyrase, topoisomerase IV, and other bacterial enzymes, highlighting their versatility in addressing antibiotic resistance challenges (Li & Zhang, 2021).

Synthesis and Environmental Sustainability

Advances in the synthesis of triazole derivatives focus on eco-friendly and energy-saving methodologies. The development of new synthetic routes for triazoles, including green chemistry approaches, is essential for producing these compounds sustainably. Researchers aim to find more efficient preparation methods that consider current environmental and sustainability issues. This effort aligns with the global trend towards greener chemical processes, making the synthesis of triazoles more sustainable and less harmful to the environment (de Souza et al., 2019).

Properties

IUPAC Name

4-(triazolo[4,5-b]pyridin-3-yl)benzoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H8N4O2/c17-12(18)8-3-5-9(6-4-8)16-11-10(14-15-16)2-1-7-13-11/h1-7H,(H,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HBWLQSXSXWGNEU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(N=C1)N(N=N2)C3=CC=C(C=C3)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H8N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

240.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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